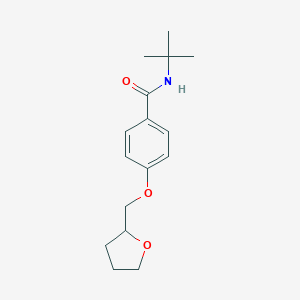![molecular formula C17H17ClN2O3 B250493 N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood.
Mecanismo De Acción
ACPA is a selective agonist of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor, which is primarily found in the central nervous system. The this compound receptor plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood. ACPA binds to the this compound receptor and activates it, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects
ACPA has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain and inflammation. ACPA has also been shown to have neuroprotective properties, making it a potential treatment for various neurological disorders. Additionally, ACPA has been shown to have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPA has several advantages for lab experiments. It is a selective agonist of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor, which allows for the precise modulation of physiological processes. ACPA is also highly potent, allowing for the use of lower concentrations in experiments. However, ACPA has several limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, ACPA has a short half-life, which can make it difficult to maintain a consistent concentration over time.
Direcciones Futuras
There are several future directions for the study of ACPA. One potential direction is the development of novel ACPA analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another potential direction is the study of ACPA in combination with other drugs for the treatment of various neurological disorders and cancer. Additionally, the study of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor and its downstream signaling pathways may lead to the development of novel therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ACPA involves the reaction between 4-chloro-3-methylphenol and 3-aminobenzoic acid to form 4-chloro-3-methylphenyl 3-aminobenzoate. This intermediate is then reacted with acetic anhydride to form N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide. The synthesis of ACPA has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
ACPA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. ACPA has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, ACPA has been shown to have potential as an anti-cancer agent.
Propiedades
Fórmula molecular |
C17H17ClN2O3 |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-8-15(6-7-16(11)18)23-10-17(22)20-14-5-3-4-13(9-14)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
IHIKOSJBAKLQDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)


![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
